

molecular structure and conformation of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylamino-4-iodopyridine

Cat. No.: B3100499

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Conformation of **2-Methylamino-4-iodopyridine**

This guide provides a comprehensive technical overview of the anticipated molecular structure and conformational landscape of **2-Methylamino-4-iodopyridine**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry with proven experimental and computational methodologies. In the absence of extensive dedicated literature on this specific molecule, this guide serves as a predictive framework and a detailed roadmap for its empirical investigation.

Introduction: Significance and Structural Inquiry

2-Methylamino-4-iodopyridine is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization with amino and iodo groups presents a unique combination of properties. The amino group can act as a hydrogen bond donor and acceptor, influencing solubility and target binding, while the iodine atom can serve as a heavy atom for crystallographic phasing, a site for further chemical modification (e.g., cross-coupling reactions), or a bioisostere for other functional groups.

A molecule's biological activity is inextricably linked to its three-dimensional structure and conformational flexibility. Understanding the preferred shape of **2-Methylamino-4-iodopyridine**, the orientation of its substituents, and the energy barriers to rotation is critical for rational drug design, predicting its interaction with biological targets, and interpreting its

spectroscopic data. This guide outlines the theoretical basis for its structure and provides robust protocols for its definitive elucidation.

Predicted Molecular Geometry

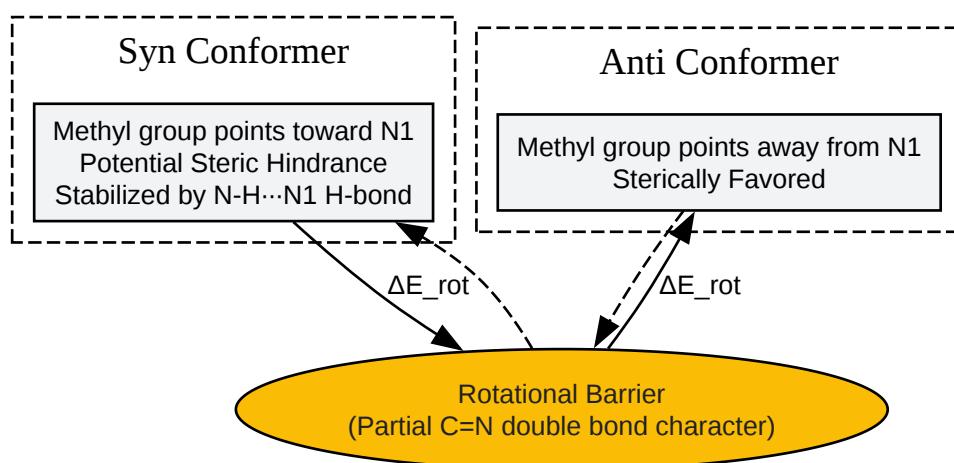
The structure of **2-Methylamino-4-iodopyridine** is predicated on the foundational geometry of the pyridine ring, modified by its substituents.

- The Pyridine Core: The central C₅N ring is aromatic and therefore predominantly planar.[1] The nitrogen atom introduces a dipole moment and alters the electron density distribution compared to benzene.[1] Bond lengths within the ring will be intermediate between single and double bonds, though with slight variations due to the heteroatom and substituents.
- The C4-Iodo Substituent: The carbon-iodine bond at the 4-position is a significant feature. The large atomic radius of iodine will influence intermolecular packing in the solid state. Its electron-withdrawing inductive effect will modestly influence the aromatic system's electronics.
- The C2-Methylamino Substituent: This group is the primary source of conformational interest. Based on crystal structure analysis of the closely related 4-(Methylamino)pyridine, the non-hydrogen atoms of the methylamino group are expected to be nearly coplanar with the pyridine ring.[2][3] This planarity suggests significant sp² character of the exocyclic nitrogen, allowing its lone pair to participate in resonance with the aromatic π-system. The C2-N bond is therefore expected to have partial double-bond character, leading to a restricted rotation.

Below is a diagram of the predicted molecular structure and a table summarizing estimated geometric parameters based on data from analogous compounds.

Caption: Predicted structure of **2-Methylamino-4-iodopyridine**.

Parameter	Predicted Value	Rationale / Comparative Source
C-C (pyridine ring)	1.38 - 1.40 Å	Typical aromatic C-C bond lengths.[1]
C-N (pyridine ring)	1.33 - 1.35 Å	Typical aromatic C-N bond lengths in pyridines.[1]
C2-N (exocyclic)	~1.36 Å	Shorter than a typical C-N single bond (~1.47 Å) due to resonance. Similar values are seen in aminopyridines.
C4-I	~2.10 Å	Standard bond length for an iodine atom attached to an sp^2 carbon.
∠ C-N-C (ring)	~117°	Typical angle for nitrogen in a six-membered aromatic heterocycle.[1]
Planarity	High	The pyridine ring is planar. The exocyclic N and its attached C and H atoms are expected to be nearly coplanar with the ring.[2][3]

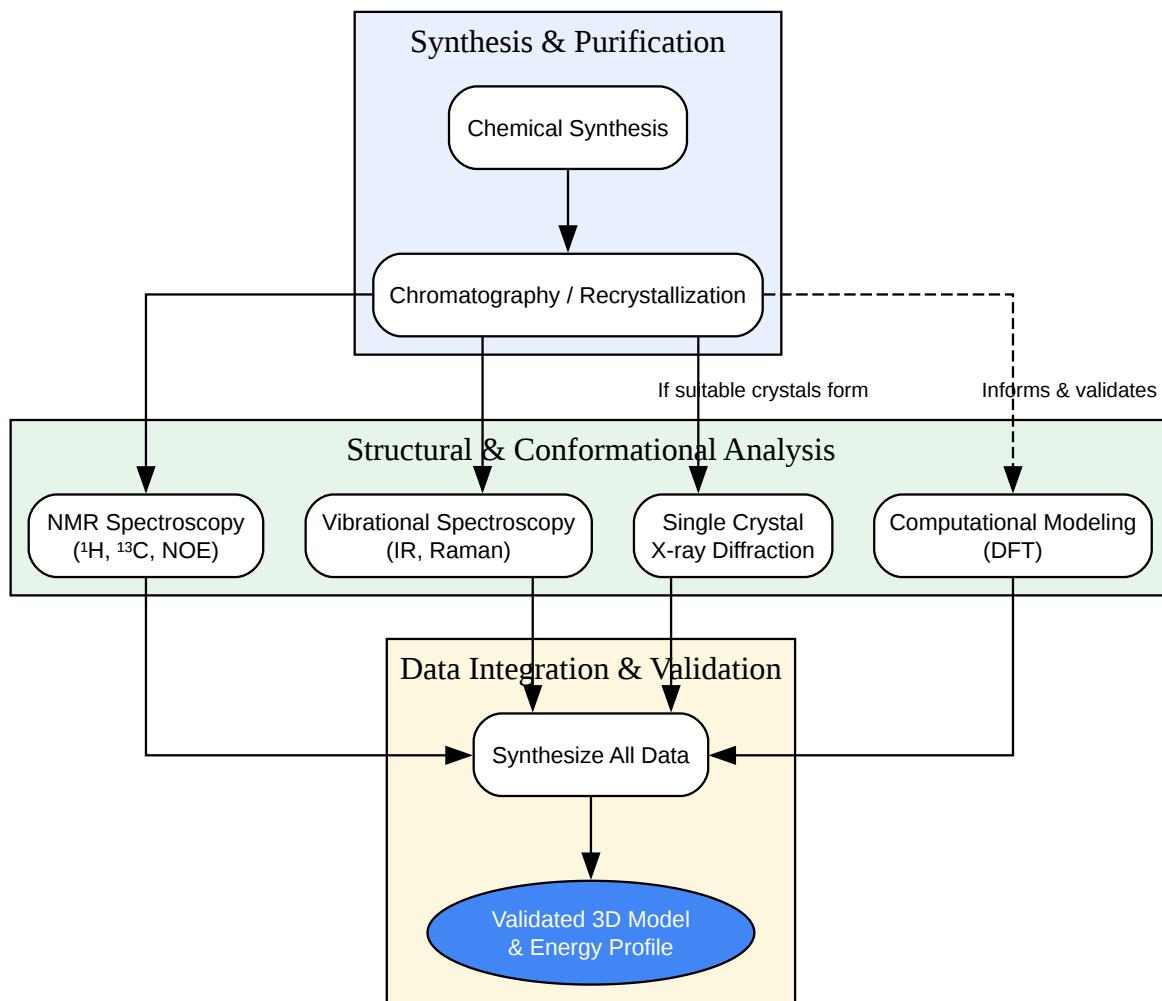

Conformational Analysis: Rotation Around the C2-N Bond

The most critical conformational degree of freedom in **2-Methylamino-4-iodopyridine** is the rotation around the C2-N(H)CH₃ bond. Due to the partial double-bond character of this bond, rotation is hindered, leading to distinct, stable conformers. The two primary planar conformers can be described as syn and anti, based on the position of the methyl group relative to the ring nitrogen (N1).

- **Syn Conformer:** The methyl group is oriented towards the ring nitrogen. This conformation may experience steric repulsion between the methyl group and the hydrogen atom on C3.

- Anti Conformer: The methyl group is oriented away from the ring nitrogen. This conformation is generally expected to be more sterically favorable.

An intramolecular hydrogen bond between the amino proton (N-H) and the ring nitrogen (N1) is possible and would significantly stabilize the syn-like planar conformation. This type of interaction is common in 2-substituted pyridines.^[4] The interplay between steric hindrance and potential hydrogen bonding will determine the relative populations of the conformers in solution.



[Click to download full resolution via product page](#)

Caption: Conformational isomers of **2-Methylamino-4-iodopyridine**.

Experimental and Computational Workflow

A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is required for a complete structural and conformational characterization.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the solution-state structure, confirm connectivity, and probe conformational dynamics.
- Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified **2-Methylamino-4-iodopyridine** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shifts of the aromatic protons will be indicative of the electronic effects of the substituents. The methyl and amine protons will appear as distinct signals, and their coupling (if observable) can provide structural information.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.
- 2D NMR (COSY, HSQC, HMBC): Perform these experiments to unambiguously assign all proton and carbon signals and confirm the molecule's covalent framework.
- Variable Temperature (VT) NMR: Acquire ^1H NMR spectra at a range of temperatures (e.g., from -40 °C to +100 °C). Broadening or coalescence of the aromatic proton signals at different temperatures can indicate restricted rotation around the C2-N bond on the NMR timescale, allowing for the calculation of the rotational energy barrier (ΔG^\ddagger).
- Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can reveal through-space proximity between protons. A key experiment would be to look for an NOE correlation between the methyl protons and the H3 proton on the pyridine ring, which would be present only in the anti conformer.

B. Single-Crystal X-ray Diffraction

- Objective: To obtain an unambiguous, high-resolution 3D structure of the molecule in the solid state.
- Protocol:
 - Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened.
 - Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.^[5]

- Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[5] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
- Data Analysis: The final refined structure will provide precise bond lengths, bond angles, and torsional angles, defining the solid-state conformation. It will also reveal intermolecular interactions, such as hydrogen bonding or π -stacking, in the crystal lattice.[6]

Computational Chemistry Protocol

- Objective: To predict the geometry of stable conformers, calculate their relative energies, determine the rotational energy barrier between them, and simulate spectroscopic data to support experimental findings.
- Protocol:
 - Method Selection: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[7][8]
 - Geometry Optimization: Build the syn and anti conformers of **2-Methylamino-4-iodopyridine** in silico. Perform full geometry optimizations for each to find their lowest energy structures.
 - Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be compared to experimental IR and Raman spectra.
 - Conformational Search: Perform a relaxed potential energy surface scan by systematically rotating the C2-N bond dihedral angle (e.g., in 10° increments) and optimizing the rest of

the molecular geometry at each step. This will generate an energy profile of the rotation, revealing the energy minima (conformers), maxima (transition states), and the height of the rotational barrier.

- NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometries to predict ¹H and ¹³C chemical shifts. Comparing these calculated shifts to the experimental values can help confirm the predominant conformation in solution.

Conclusion: A Unified Structural Model

By rigorously applying the workflows described above, a complete and validated understanding of the molecular structure and conformation of **2-Methylamino-4-iodopyridine** can be achieved. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy, particularly VT and NOE experiments, elucidates the dynamic conformational behavior in solution. Computational modeling acts as a powerful predictive and interpretive tool that connects these experimental observations. The resulting unified model—encompassing precise bond lengths, angles, preferred dihedral angles, and the energetics of conformational change—is an indispensable asset for any research or development program involving this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Methylamino)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]

- 6. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands | MDPI [mdpi.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [molecular structure and conformation of 2-Methylamino-4-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3100499#molecular-structure-and-conformation-of-2-methylamino-4-iodopyridine\]](https://www.benchchem.com/product/b3100499#molecular-structure-and-conformation-of-2-methylamino-4-iodopyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com